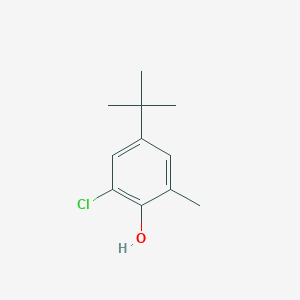

4-(Tert-butyl)-2-chloro-6-methylphenol

Beschreibung

4-(Tert-butyl)-2-chloro-6-methylphenol is a substituted phenolic compound characterized by a tert-butyl group at the para position (C4), a chlorine atom at the ortho position (C2), and a methyl group at the meta position (C6). This structure confers unique physicochemical properties, such as increased steric hindrance and lipophilicity compared to simpler chlorophenols. The compound is utilized in synthetic chemistry as a reagent or intermediate, as evidenced by its application in phosphine-catalyzed γ-additions of racemic heterocycles . Additionally, structurally related chlorophenols, such as 2-chloro-6-methylphenol (CAS 87-64-9), have been identified as taint compounds in wines, highlighting the importance of substitution patterns in sensory and functional roles .

Eigenschaften

Molekularformel |

C11H15ClO |

|---|---|

Molekulargewicht |

198.69 g/mol |

IUPAC-Name |

4-tert-butyl-2-chloro-6-methylphenol |

InChI |

InChI=1S/C11H15ClO/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,13H,1-4H3 |

InChI-Schlüssel |

OFEFPFXMIUUNBP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1O)Cl)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)-2-chloro-6-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced at the para position relative to the hydroxyl group. The chlorination of the resulting tert-butylphenol can be carried out using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the ortho position. The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Tert-butyl)-2-chloro-6-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or amines under basic conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Hydrocarbons or dechlorinated phenols.

Substitution: Amino- or alkyl-substituted phenols.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-(Tert-butyl)-2-chloro-6-methylphenol is used as a building block in organic synthesis.

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its phenolic structure allows it to interact with various biological molecules, providing insights into biochemical pathways .

Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design .

Industry: In the industrial sector, this compound is used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Wirkmechanismus

The mechanism of action of 4-(Tert-butyl)-2-chloro-6-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic activity. The tert-butyl and methyl groups provide steric hindrance, affecting the binding affinity and specificity of the compound. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The tert-butyl group in 4-(Tert-butyl)-2-chloro-6-methylphenol distinguishes it from analogs like 2-chloro-6-methylphenol and 4-tert-butyl-2-chlorophenol. Key differences include:

Research Findings and Gaps

- Analytical Detection: 2-Chloro-6-methylphenol’s role as a wine taint underscores the need for sensitive detection methods, such as GC-sniff analysis . The tert-butyl analog’s lower volatility may require modified analytical protocols.

- Toxicity Data: Limited information exists for this compound. Related chlorinated phenols often exhibit moderate toxicity, but the tert-butyl group may alter metabolic pathways.

- Pharmacological Potential: Structural parallels to anticonvulsant enaminones suggest tert-butyl-chlorophenols warrant evaluation for bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.